Kuguacin R
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Kuguacin R is typically isolated from the stems and leaves of Momordica charantia. The extraction process involves the use of ethanol to obtain a mixture of kuguacins, which are then separated and purified using chromatographic techniques . The synthetic routes for kuguacins, including this compound, often involve complex organic synthesis methods that require precise reaction conditions and catalysts.
Industrial Production Methods
Industrial production of this compound is not widely established due to the complexity of its synthesis. Most of the available this compound is obtained through extraction from natural sources rather than synthetic production. The extraction process is optimized to yield the highest purity and concentration of the compound .
Chemical Reactions Analysis
Types of Reactions
Kuguacin R undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .
Scientific Research Applications
Mechanism of Action
Kuguacin R exerts its effects through various molecular targets and pathways. For instance, its anti-diabetic activity is linked to the activation of visfatin, an adipose hormone involved in glucose metabolism . The compound also inhibits isocitrate lyase, an enzyme crucial for the survival of Mycobacterium tuberculosis during dormancy, highlighting its potential as an anti-tuberculosis agent .
Comparison with Similar Compounds
Similar compounds include Kuguacin A, Kuguacin B, Kuguacin C, and Kuguacin D . While these compounds share a common triterpenoid structure, Kuguacin R is unique due to its specific molecular configuration and biological activities. For example, Kuguacin J has shown promise as an inhibitor of neuraminidase, an enzyme involved in the influenza virus .
Conclusion
This compound is a fascinating compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and reactivity make it a valuable subject of study in various scientific fields. Continued research on this compound and its related compounds could lead to significant advancements in medicine and other industries.
Biological Activity
Kuguacin R, a triterpenoid compound isolated from Momordica charantia, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article discusses the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is chemically characterized as 5β,19-epoxycucurbita-6,23-dien-3β,19,25-triol. Its structure is crucial for its biological activity, influencing interactions with various cellular targets.
1. Anti-Inflammatory Effects
This compound has been shown to exhibit significant anti-inflammatory properties. In a study involving human THP-1 monocytic cells, this compound suppressed Porphyromonas gingivalis-induced inflammatory responses. The compound modulated the mitogen-activated protein kinase (MAPK) signaling pathway, which is pivotal in the expression of pro-inflammatory cytokines associated with periodontal disease .
Table 1: Effects of this compound on Inflammatory Markers
Treatment | Pro-inflammatory Cytokine Levels | Immune Cell Infiltration (%) |
---|---|---|
Control (PBS) | High | 47% |
This compound (2.5 μg) | Reduced | 41% |
TCD (2.5 μg) | Reduced | 37% |
2. Anticancer Activity
This compound has demonstrated potential as an anticancer agent. It induces apoptosis in various cancer cell lines by activating caspases and modulating cell cycle progression. Specifically, it has been reported to cause G1 phase arrest in prostate cancer cells (LNCaP and PC3), leading to downregulation of cyclins and cyclin-dependent kinases (CDKs) .
Case Study: Prostate Cancer Cells
In a comparative study:
- LNCaP Cells : this compound treatment resulted in significant caspase-3 activation and PARP cleavage.
- PC3 Cells : The mechanism of action differed; caspase-3 activation was not observed, indicating cell-type specificity in response to treatment .
Table 2: Cell Cycle Arrest Induced by this compound
Cell Line | Phase Arrested | Key Proteins Affected |
---|---|---|
LNCaP | G1 | Cyclin D1, CDK2 |
PC3 | G1 | Cyclin E, CDK4 |
The mechanisms through which this compound exerts its effects include:
- Caspase Activation : Induces apoptosis via caspase-dependent pathways.
- Cell Cycle Regulation : Alters the expression of proteins involved in cell cycle progression.
- Cytokine Modulation : Reduces levels of pro-inflammatory cytokines through MAPK pathway inhibition.
Future Directions
Despite promising findings, further research is necessary to fully elucidate the pharmacological potential of this compound. Studies should focus on:
- Toxicological Evaluation : Understanding the safety profile of this compound.
- Pharmaceutical Development : Exploring formulations for effective delivery in therapeutic contexts.
Properties
Molecular Formula |
C30H48O4 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol |
InChI |
InChI=1S/C30H48O4/c1-19(9-8-14-25(2,3)33)20-12-15-28(7)21-13-16-30-22(10-11-23(31)26(30,4)5)29(21,24(32)34-30)18-17-27(20,28)6/h8,13-14,16,19-24,31-33H,9-12,15,17-18H2,1-7H3/b14-8+/t19-,20-,21+,22+,23+,24?,27-,28+,29+,30-/m1/s1 |
InChI Key |
PAZKUEDDPDHJSO-AZDSEBKLSA-N |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4O)C)C |
Canonical SMILES |
CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4O)C)C |
Origin of Product |
United States |
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